molecular formula C16H20N2O6S2 B8788467 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE

4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE

Cat. No.: B8788467
M. Wt: 400.5 g/mol
InChI Key: RRTRIPGGLWSDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE is an organic compound characterized by the presence of two p-methoxybenzenesulfonylamino groups attached to an ethane backbone

Preparation Methods

The synthesis of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE typically involves the reaction of p-methoxybenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Chemical Reactions Analysis

4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparison with Similar Compounds

4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE can be compared with other similar compounds, such as:

    1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound is used as a flame retardant and has different chemical properties due to the presence of bromine atoms.

    1,2-Bis(dichlorophosphino)ethane: Used as a ligand in coordination chemistry, this compound has phosphine groups instead of sulfonyl groups.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with different steric and electronic properties compared to this compound.

Properties

Molecular Formula

C16H20N2O6S2

Molecular Weight

400.5 g/mol

IUPAC Name

4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O6S2/c1-23-13-3-7-15(8-4-13)25(19,20)17-11-12-18-26(21,22)16-9-5-14(24-2)6-10-16/h3-10,17-18H,11-12H2,1-2H3

InChI Key

RRTRIPGGLWSDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine ethylenediamine (0.9 g, 15 mmol) in CH2Cl2 (50 mL) and mix with triethylamine (3.03 g, 30 mmol). Cool the mixture on a ice-water bath and add dropwise 4-methoxybenzenesulfonyl chloride (6.2 g, 30 mmol) in CH2Cl2 (50 mL). Warm the reaction to room temperature and stir overnight. Wash the reaction with 1N HCl (100 mL), sat. NaHCO3, brine, dry over Na2SO4, and concentrate the crude product in vacuo. Purification by flash chromatography (CH2Cl2/EtOAc=5:1) gives the title compound: Mass spectrum (electrospray): (m/z)=401.1 (M+1); 1H NMR (CDCl3): δ7.77–7.74 (m, 4H), 6.99–6.96 (m, 4H), 4.95 (br, 2H), 3.87 (s, 6H), 3.06–3.04 (m, 4H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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